molecular formula C12H19NO2 B1615493 Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- CAS No. 101825-11-0

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-

Cat. No.: B1615493
CAS No.: 101825-11-0
M. Wt: 209.28 g/mol
InChI Key: KVCXOWMROZVRQZ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-, also known as 3,4-dimethoxyphenethylamine, is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and an isopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- typically involves the alkylation of 3,4-dimethoxyphenethylamine. One common method is the reductive amination of 3,4-dimethoxybenzaldehyde with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce secondary or tertiary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to modulate the activity of monoamine neurotransmitters like dopamine and serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)- is unique due to the presence of the isopropyl group on the nitrogen atom, which may influence its pharmacological properties and reactivity compared to other similar compounds. This structural feature can affect its binding affinity to receptors and its overall biological activity .

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4/h5-7,9,13H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCXOWMROZVRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354510
Record name Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101825-11-0
Record name Benzenemethanamine, 3,4-dimethoxy-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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